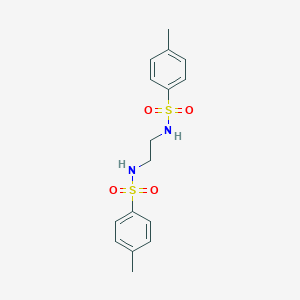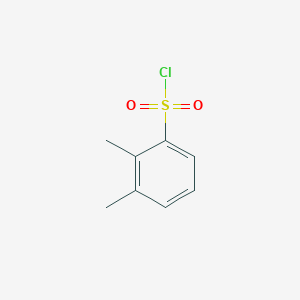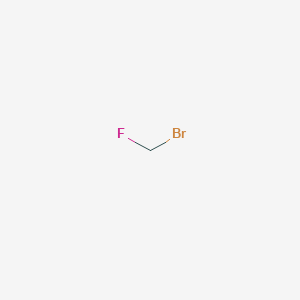
溴氟甲烷
描述
科学研究应用
Bromofluoromethane has several scientific research applications:
Radiochemistry: Its isotopomer containing fluorine-18 is used in radiochemistry for positron emission tomography (PET) imaging.
Pharmaceuticals: It is used as a reagent in the synthesis of various pharmaceutical intermediates.
Chemical Research: Bromofluoromethane is used in the study of molecular structures and reaction mechanisms due to its unique properties.
作用机制
Target of Action
Bromofluoromethane is primarily used as a reagent in the manufacture of intermediates, pharmaceuticals, and other chemicals
Mode of Action
Bromofluoromethane’s mode of action is largely dependent on the chemical reactions it undergoes in the manufacturing processes. For instance, it can undergo a nickel-catalyzed direct terminal monofluoromethylation with alkyl tosylates . This transformation has demonstrated high efficiency, mild conditions, and good functional-group compatibility .
Result of Action
The result of Bromofluoromethane’s action is the successful synthesis of various chemical compounds. For example, it can be used in the manufacture of intermediates, pharmaceuticals, and other chemicals . The specific molecular and cellular effects would depend on the compounds that are synthesized using Bromofluoromethane.
准备方法
Bromofluoromethane can be prepared through several synthetic routes:
Hunsdiecker Reaction: This method involves the reaction of salts of fluoroacetic acid with bromine to produce bromofluoromethane.
Reductive Debromination: Dibromofluoromethane can be reduced using a Swarts reagent or an organotin hydride such as tributyltin hydride to yield bromofluoromethane.
Halogen Exchange Reaction: This involves the exchange of halogens in a dihalomethane or the catalyzed bromination or fluorination of a halomethane.
Industrial production methods often involve the catalytic cracking of 1,1,2,2-tetrafluoroethyl methyl ether followed by a thermal bromination reaction with bromine at high temperatures (400-800°C) to produce bromofluoromethane .
化学反应分析
Bromofluoromethane undergoes various types of chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or fluorine atom is replaced by another nucleophile.
Reductive Debromination: As mentioned earlier, dibromofluoromethane can be reduced to bromofluoromethane using organotin hydrides.
Oxidation and Reduction: Bromofluoromethane can undergo oxidation and reduction reactions under specific conditions, although these are less common compared to substitution reactions.
Common reagents used in these reactions include sodium azide, organotin hydrides, and bromine. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
Bromofluoromethane can be compared with other similar halomethanes such as:
Dibromofluoromethane (CHBr₂F): This compound is similar but contains an additional bromine atom.
Azidofluoromethane (CH₂FN₃): This compound is formed by the nucleophilic displacement of bromofluoromethane with sodium azide.
Bromotrifluoromethane (CBrF₃): This compound is used as a fire suppressant and has different chemical properties compared to bromofluoromethane.
Bromofluoromethane is unique due to its specific combination of bromine and fluorine atoms, which gives it distinct reactivity and applications in various fields.
属性
IUPAC Name |
bromo(fluoro)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2BrF/c2-1-3/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMHCLYDBQOYTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074319 | |
| Record name | Bromofluoromethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
373-52-4, 4539-11-1 | |
| Record name | Bromofluoromethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=373-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromofluoromethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylene, bromofluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004539111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromofluoromethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BROMOFLUOROMETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22205E7CEM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and spectroscopic data available for bromofluoromethane?
A1: Bromofluoromethane (CH2BrF) has a molecular weight of 112.94 g/mol. [] Spectroscopic studies have provided valuable data on this molecule. For instance, rotational spectra analysis has allowed for the determination of ground-state rotational constants, centrifugal distortion constants, and bromine quadrupole-coupling constants. [, , ] These data are crucial for understanding its molecular structure and interactions. Additionally, vibrational spectra and normal coordinate analysis have been performed to characterize its vibrational modes. []
Q2: How has computational chemistry been employed in understanding bromofluoromethane?
A2: Computational methods have played a crucial role in studying bromofluoromethane. High-level ab initio calculations have been used to determine harmonic and anharmonic force constants, providing insights into its vibrational properties. [] Coupled cluster calculations have been employed to obtain accurate equilibrium geometries. [, ] Density functional theory (DFT) calculations, particularly using the B3LYP functional, have also been utilized to investigate its properties. []
Q3: What is the role of quantum-chemical calculations in studying the hyperfine structure of bromofluoromethane?
A3: Quantum-chemical calculations, specifically at the coupled-cluster level, have been essential in supporting the measurement and assignment of hyperfine structures in the rotational spectra of various bromofluoromethane isotopologues. These calculations provide accurate predictions of hyperfine parameters, such as the bromine quadrupole-coupling constants, significantly improving the accuracy of experimental data interpretation. [, ]
Q4: How does bromofluoromethane react with superoxide ions?
A5: Research has shown that bromofluoromethane reacts with superoxide ions (O2.-) in aprotic solvents. [] Interestingly, the rate of reaction varies significantly depending on the halogen substitution pattern. For instance, bromofluoromethanes react much faster than their chlorofluoromethane counterparts. This reactivity difference highlights the impact of halogen substituents on the molecule's susceptibility to nucleophilic attack by superoxide. []
Q5: What is known about the stability of bromofluoromethane?
A6: While bromofluoromethane is a relatively stable compound, its stability is influenced by factors such as temperature and exposure to certain reagents. Studies on its reactions with superoxide ions shed light on its reactivity and potential degradation pathways. [] Additionally, research on its photochemistry, specifically the behavior of its cation in solid argon, provides insights into its stability under specific conditions. []
Q6: What are the environmental concerns associated with bromofluoromethane, and are there alternatives?
A7: Bromofluoromethane, similar to other halomethanes, raises environmental concerns due to its potential to contribute to ozone layer depletion. [, ] This concern has prompted the search for alternative fluoromethylating reagents that are less environmentally harmful and less toxic. Researchers are actively exploring and developing new synthetic methods that utilize less hazardous reagents to achieve similar chemical transformations. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



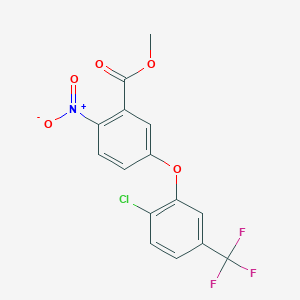
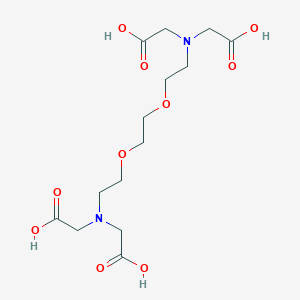
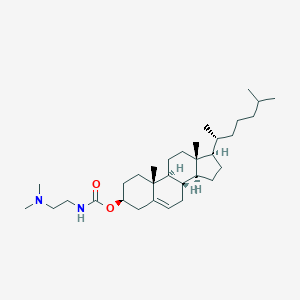
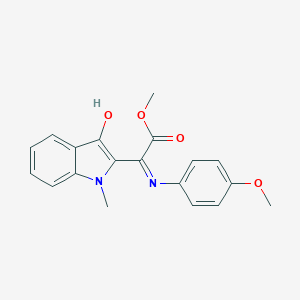
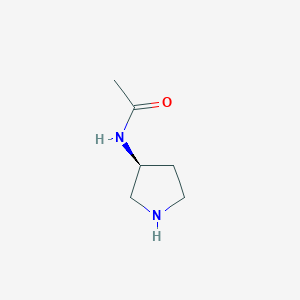
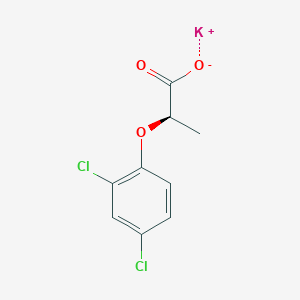
![[1,1/'-Biphenyl]-2,3,4/'-triol](/img/structure/B51001.png)
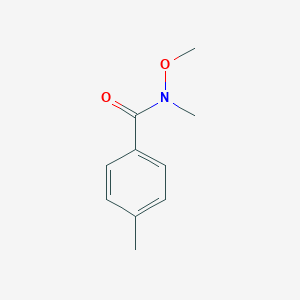
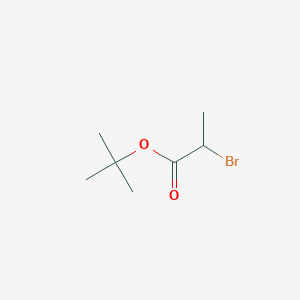
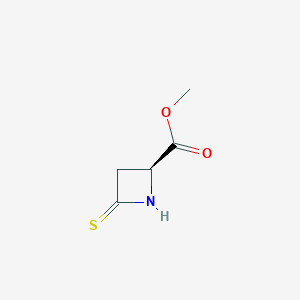
![(1,1-Dimethylethyl)[[(1S,3R)-1-[(1E)-2-iodoethenyl]-3-methylheptyl]oxy]dimethyl-silane](/img/structure/B51007.png)
